molecular formula C4H10N2O2 B554895 N-(2-Aminoethyl)glycine CAS No. 24123-14-6

N-(2-Aminoethyl)glycine

Cat. No. B554895
CAS RN: 24123-14-6
M. Wt: 118.13 g/mol
InChI Key: PIINGYXNCHTJTF-UHFFFAOYSA-N
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Patent
US06710163B1

Procedure details

The title compound was prepared by a modification of the procedure by Heimer, et al. Int. J. Pept., 1984, 23, 203-211 N-(2-Aminoethyl)glycine (1, 3.00 g; 25.4 mmol) was dissolved in water (50 ml), dioxane (50 ml) was added, and the pH was adjusted to 11.2 with 2 N sodium hydroxide. tert-Butyl-4-nitrophenyl carbonate (7.29 g; 30.5 mmol) was dissolved in dioxane (40 ml) and added dropwise over a period of 2 h, during which time the pH was maintained at 11.2 with 2 N sodium hydroxide. The pH was adjusted periodically to 11.2 for three more hours and then the solution was left overnight. The solution was cooled to 0° C. and the pH was carefully adjusted to 3.5 with 0.5 M hydrochloric acid. The aqueous solution was washed with chloroform (3×200 ml), the pH adjusted to 9.5 with 2N sodium hydroxide and the solution was evaporated to dryness, in vacuo (14 mmHg). The residue was extracted with DMF (25+2×10 ml) and the extracts filtered to remove excess salt. This results in a solution of the title compound in about 60% yield and greater than 95% purity by tlc (system 1 and visualised with ninhydrin, Rf=0.3). The solution was used in the following preparations of Boc-aeg derivates without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tert-Butyl-4-nitrophenyl carbonate
Quantity
7.29 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][C:6]([OH:8])=[O:7].[OH-:9].[Na+].[C:11](=[O:27])([O-])[O:12][C:13]1[CH:18]=[CH:17][C:16]([N+]([O-])=O)=[CH:15][C:14]=1[C:22](C)(C)C.Cl.[O:29]1[CH2:34][CH2:33][O:32]C[CH2:30]1>O>[C:11]([NH:1][CH2:2][CH2:3][NH:4][CH2:5][C:6]([OH:8])=[O:7])([O:12][C:13]([CH3:14])([CH3:18])[CH3:30])=[O:27].[CH:16]1[CH:15]=[C:14]2[C:22]([C:33]([OH:32])([OH:7])[C:34](=[O:29])[C:13]2=[CH:18][CH:17]=1)=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NCCNCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
tert-Butyl-4-nitrophenyl carbonate
Quantity
7.29 g
Type
reactant
Smiles
C(OC1=C(C=C(C=C1)[N+](=O)[O-])C(C)(C)C)([O-])=O
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by a modification of the procedure by Heimer, et al. Int
ADDITION
Type
ADDITION
Details
added dropwise over a period of 2 h, during which time the pH
Duration
2 h
WASH
Type
WASH
Details
The aqueous solution was washed with chloroform (3×200 ml)
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness, in vacuo (14 mmHg)
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with DMF (25+2×10 ml)
FILTRATION
Type
FILTRATION
Details
the extracts filtered
CUSTOM
Type
CUSTOM
Details
to remove excess salt

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NCCNCC(=O)O
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06710163B1

Procedure details

The title compound was prepared by a modification of the procedure by Heimer, et al. Int. J. Pept., 1984, 23, 203-211 N-(2-Aminoethyl)glycine (1, 3.00 g; 25.4 mmol) was dissolved in water (50 ml), dioxane (50 ml) was added, and the pH was adjusted to 11.2 with 2 N sodium hydroxide. tert-Butyl-4-nitrophenyl carbonate (7.29 g; 30.5 mmol) was dissolved in dioxane (40 ml) and added dropwise over a period of 2 h, during which time the pH was maintained at 11.2 with 2 N sodium hydroxide. The pH was adjusted periodically to 11.2 for three more hours and then the solution was left overnight. The solution was cooled to 0° C. and the pH was carefully adjusted to 3.5 with 0.5 M hydrochloric acid. The aqueous solution was washed with chloroform (3×200 ml), the pH adjusted to 9.5 with 2N sodium hydroxide and the solution was evaporated to dryness, in vacuo (14 mmHg). The residue was extracted with DMF (25+2×10 ml) and the extracts filtered to remove excess salt. This results in a solution of the title compound in about 60% yield and greater than 95% purity by tlc (system 1 and visualised with ninhydrin, Rf=0.3). The solution was used in the following preparations of Boc-aeg derivates without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tert-Butyl-4-nitrophenyl carbonate
Quantity
7.29 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][C:6]([OH:8])=[O:7].[OH-:9].[Na+].[C:11](=[O:27])([O-])[O:12][C:13]1[CH:18]=[CH:17][C:16]([N+]([O-])=O)=[CH:15][C:14]=1[C:22](C)(C)C.Cl.[O:29]1[CH2:34][CH2:33][O:32]C[CH2:30]1>O>[C:11]([NH:1][CH2:2][CH2:3][NH:4][CH2:5][C:6]([OH:8])=[O:7])([O:12][C:13]([CH3:14])([CH3:18])[CH3:30])=[O:27].[CH:16]1[CH:15]=[C:14]2[C:22]([C:33]([OH:32])([OH:7])[C:34](=[O:29])[C:13]2=[CH:18][CH:17]=1)=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NCCNCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
tert-Butyl-4-nitrophenyl carbonate
Quantity
7.29 g
Type
reactant
Smiles
C(OC1=C(C=C(C=C1)[N+](=O)[O-])C(C)(C)C)([O-])=O
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by a modification of the procedure by Heimer, et al. Int
ADDITION
Type
ADDITION
Details
added dropwise over a period of 2 h, during which time the pH
Duration
2 h
WASH
Type
WASH
Details
The aqueous solution was washed with chloroform (3×200 ml)
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness, in vacuo (14 mmHg)
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with DMF (25+2×10 ml)
FILTRATION
Type
FILTRATION
Details
the extracts filtered
CUSTOM
Type
CUSTOM
Details
to remove excess salt

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NCCNCC(=O)O
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.